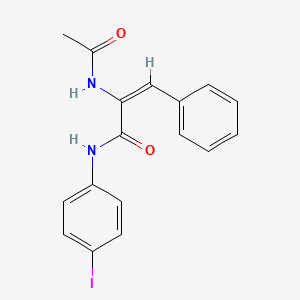

![molecular formula C18H16ClF3N4O3 B4581758 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarboxamide](/img/structure/B4581758.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarboxamide involves the formation of complex molecules through reactions such as hydrosilylation of N-aryl imines, as demonstrated by the development of highly enantioselective Lewis basic catalysts derived from l-piperazine-2-carboxylic acid for this purpose (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class is characterized by specific intramolecular and intermolecular interactions. For example, the molecular structure of a similar compound, 1‐[(2,6‐Dimethylphenyl)aminocarbonylmethyl]‐4‐{[3‐(4‐nitrophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl}piperazine, is defined by a weak intramolecular C—H⋯N interaction, with crystal packing stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds and a C—H⋯π interaction (Wang et al., 2004).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are influenced by their functional groups and molecular framework. The synthesis and modification of related compounds, such as 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, involve reactions with higher amines leading to water-soluble ammonium salts while retaining pharmacophoric groups essential for their biological effects, without nucleophilic aromatic substitution of chlorine (Galkina et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are pivotal for their application and functionality in various scientific domains. For instance, the crystal and molecular structure analysis of a side product in the synthesis of an anti-tuberculosis drug candidate, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, provides insights into the compound's stability and reactivity under different conditions (Eckhardt et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, are crucial for understanding the potential applications of these molecules in scientific research. The study on inhibitors of NF-kappaB and AP-1 gene expression provides valuable data on the chemical properties of related compounds, highlighting the importance of the carboxamide group and the impact of substitutions on the pyrimidine ring for biological activity (Palanki et al., 2000).

Scientific Research Applications

Lewis Basic Catalysts

Research has demonstrated that derivatives of piperazine, such as l-piperazine-2-carboxylic acid derived N-formamides, serve as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. These catalysts exhibit high yields and enantioselectivities for a broad range of substrates. The arene sulfonyl group on N4 is critical for achieving high enantioselectivity, making these derivatives valuable for synthetic chemistry applications (Wang et al., 2006).

Modification for Enhanced Biological Effects

Modifications of related compounds have been investigated to improve biological effects. For instance, reactions of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide with higher amines and 1-(2-aminoethyl)-piperazine led to water-soluble ammonium salts. These modifications retain antihelminthic pharmacophoric groups without nucleophilic aromatic substitution of chlorine, indicating a pathway for enhancing the efficacy of related compounds while maintaining their essential biological activity (Galkina et al., 2014).

Inhibitors of Soluble Epoxide Hydrolase

A study identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high throughput screening. These compounds, with the triazine heterocycle being a critical functional group, demonstrated potent inhibition and selectivity, highlighting their potential as therapeutic agents for diseases modulated by soluble epoxide hydrolase (Thalji et al., 2013).

PET Tracers for Serotonin Receptors

N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides were developed as PET radioligands for serotonin 5-HT(1A) receptors. These derivatives showed promising characteristics as PET tracers, including high affinity, selectivity, and suitable in vivo profiles for the quantification of 5-HT(1A) receptors in neuropsychiatric disorders, illustrating the compound's utility in diagnostic imaging (García et al., 2014).

Flame Retardancy in Polymers

The compound poly(piperazine phenylphosphamide) (BPOPA) was synthesized to enhance the flame retardancy of epoxy resin/ammonium polyphosphate (APP) systems. This novel P/N-containing oligomer demonstrated significant improvements in flame retardancy, as evidenced by higher Limiting Oxygen Index (LOI) values and UL-94 V-0 ratings, pointing towards its application in developing flame-retardant materials (Zhu et al., 2019).

properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClF3N4O3/c19-15-6-1-12(18(20,21)22)11-16(15)23-17(27)25-9-7-24(8-10-25)13-2-4-14(5-3-13)26(28)29/h1-6,11H,7-10H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBTZFPJIUSKCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClF3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)piperazine-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol dihydrochloride](/img/structure/B4581677.png)

![N-(3-chlorophenyl)-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B4581681.png)

![2-[({3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4581692.png)

![7-(4-chlorobenzyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4581700.png)

![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2-methylpiperidine](/img/structure/B4581705.png)

![N-[{[(4-chlorophenyl)sulfonyl]imino}(4-fluorophenyl)methyl]glycine](/img/structure/B4581713.png)

![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4581718.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4581728.png)

![1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate](/img/structure/B4581730.png)

![isopropyl 2-{[3-(2-naphthylsulfonyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4581734.png)

![4-{2-[(4-hydroxyphenyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B4581742.png)

![N-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B4581748.png)

![ethyl 4-[({[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4581765.png)